N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
Description
N4-(2,4-Dichlorophenyl)-5-nitropyrimidine-4,6-diamine is a substituted pyrimidine derivative characterized by a nitro group at position 5 and a 2,4-dichlorophenyl substituent at the N4 position of the pyrimidine ring.
Properties
IUPAC Name |
4-N-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-5-1-2-7(6(12)3-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMOAADECRLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the nitration of a precursor compound, such as 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. The nitration process can be carried out in a continuous flow microreactor system, which offers improved reaction efficiency and higher yields compared to traditional batch reactors . The reaction conditions include a molar ratio of nitrate to sulfur mixed acid of 1:6, a molar ratio of nitric acid to raw material of 1.1:1, a reaction temperature of 60°C, and a residence time of 30 seconds .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of organic solvents such as dichloroethane or dichloroethylene to enhance the diffusion of reactants and improve liquid-liquid mass transfer rates . The use of continuous flow microreactors in industrial production can also help in accurately controlling reaction temperature and residence time, thereby reducing the risk of side reactions and increasing overall yield .
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including nitration, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the nitration of this compound include mixed acids (sulfuric acid and nitric acid) and organic solvents (dichloroethane or dichloroethylene) . Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides under appropriate conditions .
Major Products
The major products formed from the nitration of this compound include the nitro-substituted pyrimidine derivative, while reduction reactions yield the corresponding amino-substituted pyrimidine derivative .
Scientific Research Applications
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine with structurally related 5-nitropyrimidine-4,6-diamine derivatives, highlighting molecular formulas, substituents, molecular weights, melting points, and synthetic yields where available.
Key Observations:
Substituent Effects on Melting Points: Bulky or electron-withdrawing substituents (e.g., 2-chlorobenzyl) increase melting points due to enhanced intermolecular interactions. For example, N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (m.p. 195–197°C) has a significantly higher melting point than N4,N6-diethyl derivatives (m.p. 84–86°C) . The target compound’s 2,4-dichlorophenyl group is expected to confer a higher melting point compared to monosubstituted analogs like N4-(2-fluorophenyl) derivatives.
Synthetic Yields :
- Yields for symmetric N4,N6-disubstituted derivatives (e.g., 95% for N4,N6-bis(4-chlorobenzyl)) are generally higher than asymmetric or sterically hindered variants . The target compound’s synthesis may require optimization due to the steric bulk of the 2,4-dichlorophenyl group.
Fluorine substituents (e.g., in N4-(2-fluorophenyl) derivatives) may reduce metabolic degradation in biological systems compared to chlorinated analogs .
Research Findings
Theoretical Reactivity Insights: Computational studies using Gaussian16 software on 5-nitropyrimidine-4,6-diamine derivatives reveal that electron-withdrawing substituents stabilize transition states in aminolysis reactions, accelerating reaction rates . The 2,4-dichlorophenyl group in the target compound may similarly enhance reactivity in such pathways.
Biological Activity Trends :
- Substituted pyrimidines with aromatic N4 groups (e.g., phenyl, chlorophenyl) exhibit improved binding to kinase targets compared to alkyl-substituted analogs . The 2,4-dichlorophenyl moiety in the target compound could enhance target affinity due to increased hydrophobicity and π-π stacking interactions.
Solubility and Stability :
- Chlorinated derivatives generally exhibit lower aqueous solubility than fluorinated or alkyl-substituted analogs. For instance, N4,N6-diethyl derivatives (logP ~2.88) are more lipophilic than the parent compound (logP ~1.68) but less so than dichlorophenyl variants .
Biological Activity
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies and presenting relevant data.
Chemical Structure and Properties
The compound features a pyrimidine ring with a nitro group and a 2,4-dichlorophenyl substituent. Its molecular formula is . The presence of the nitro group is crucial as it can undergo reduction to form reactive intermediates that interact with cellular components, thereby influencing various biological processes .
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly cyclin-dependent kinases (CDKs). CDKs are pivotal in regulating the cell cycle and gene transcription. Inhibition of these kinases can lead to reduced proliferation of cancer cells and has been associated with apoptosis in tumor cells .
Anticancer Activity
-
Inhibition of CDKs :
- Research indicates that this compound exhibits potent inhibitory effects against CDK2 and CDK9. For instance, related pyrimidine derivatives have shown significant antiproliferative activity in various assays, with IC50 values indicating effective inhibition at low concentrations .
- Structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine scaffold can enhance potency against CDK2 and CDK9, which are crucial for cancer cell proliferation .
- Cell Line Studies :
- Mechanistic Insights :
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Similar structures have been investigated for their efficacy against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promise in this area .
Potential as Antiparasitic Agents
Given its structural similarities to other effective antiparasitic agents, there is potential for this compound to be explored for efficacy against malaria and other parasitic infections. Previous studies on similar compounds have indicated effectiveness in suppressing parasitemia in animal models .
Data Table: Biological Activity Summary
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on CDK Inhibition :
- Antiproliferative Assays :
- Exploration of SAR :
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 5-nitropyrimidine-4,6-diamine and 2,4-dichloroaniline derivatives. Optimized conditions include using polar aprotic solvents (e.g., DMF) at 80–100°C, with yields influenced by substituent electronic effects. For example, para-substituted aryl groups (e.g., 4-chlorobenzyl) achieve >90% yields, while sterically hindered ortho-substituents (e.g., 2-chlorobenzyl) require longer reaction times . Characterization via melting point analysis (e.g., 195–197°C for analog 5j) and spectroscopic methods (NMR, IR) is critical for purity validation.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl) and nitropyrimidine carbons (δ 150–160 ppm).
- IR Spectroscopy : Confirm nitro (∼1520 cm⁻¹, asymmetric stretch) and amine (∼3300 cm⁻¹, N-H stretch) functional groups.
- Melting Point Analysis : Compare with analogs (e.g., 174–176°C for 35g) to assess purity .
Q. How can solvent polarity and temperature influence reaction outcomes?
- Methodological Answer : Polar solvents (e.g., DMSO, DMF) enhance nucleophilic substitution by stabilizing transition states. Elevated temperatures (80–100°C) accelerate kinetics but may promote side reactions (e.g., nitro group reduction). For example, diisobutyl derivatives (5l) synthesized at 70°C show 83% yield vs. lower yields at ambient conditions .
Advanced Research Questions
Q. How do substituent electronic effects impact reactivity and regioselectivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring increase electrophilicity at the pyrimidine C4/C6 positions, favoring nucleophilic attack. Computational studies (DFT/Gaussian16) reveal that para-substituted dichlorophenyl groups reduce steric hindrance, leading to higher yields (e.g., 5i: 93%) compared to ortho-substituted analogs (e.g., 5h: 30%) .
Q. What computational strategies predict stability and reaction pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries of reactants, transition states, and products. Solvent effects (e.g., PCM model) are critical for simulating reaction environments.
- Reaction Pathway Analysis : Identify intermediates (e.g., Meisenheimer complexes) and activation energies to rationalize regioselectivity .
Q. How can biological activity be evaluated in inflammatory or oncological models?
- Methodological Answer :
- In Vivo Models : LPS-induced acute pneumonia in rats (e.g., quinazoline-diamine analogs reduce cytokines like TNF-α and IL-6 by 40–60%) .
- Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., TYK2) using ATP-competitive binding assays. Analog 23 (IC₅₀ <10 nM) demonstrates selectivity via LCMS and HRMS validation .
Q. What strategies address contradictions in SAR data for pyrimidine-diamine derivatives?
- Methodological Answer :
- Comparative SAR Analysis : Compare substituent effects across analogs (e.g., dichlorophenyl vs. trifluoromethylphenyl in PTC596).
- Crystallography : Resolve binding modes (e.g., HSP90 inhibition via pyrimidine-2-amine interactions) .
Q. How can molecular docking guide target identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
